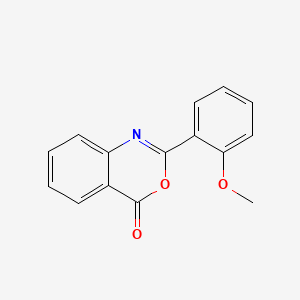

![molecular formula C19H17N7O5 B11594137 7-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11594137.png)

7-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 7-(4-hydroxy-3-nitrophényl)-N-(2-méthoxyphényl)-5-méthyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé comporte un noyau de tétrazolo[1,5-a]pyrimidine, connu pour ses diverses activités biologiques. La présence de substituants hydroxy, nitro et méthoxy renforce encore sa réactivité chimique et son utilité potentielle en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 7-(4-hydroxy-3-nitrophényl)-N-(2-méthoxyphényl)-5-méthyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent des anilines et des pyrimidines substituées, qui subissent des réactions de condensation pour former le noyau de tétrazolo[1,5-a]pyrimidine. L’introduction des groupes hydroxy, nitro et méthoxy est réalisée par des réactions de substitution aromatique électrophile. La dernière étape implique généralement la formation du groupe carboxamide par des réactions d’amidation dans des conditions douces.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse en continu et les réactions assistées par micro-ondes peuvent être utilisées pour améliorer l’efficacité de la réaction et réduire le temps de production. Des méthodes de purification telles que la recristallisation et la chromatographie sont utilisées pour isoler le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions

Le 7-(4-hydroxy-3-nitrophényl)-N-(2-méthoxyphényl)-5-méthyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxy peut être oxydé pour former un dérivé quinonique.

Réduction : Le groupe nitro peut être réduit en groupe amino dans des conditions d’hydrogénation catalytique.

Substitution : Le groupe méthoxy peut être substitué par d’autres nucléophiles par substitution aromatique nucléophile.

Réactifs et conditions courants

Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.

Réduction : Des catalyseurs tels que le palladium sur carbone (Pd/C) avec du gaz hydrogène (H2).

Substitution : Des nucléophiles comme les thiols ou les amines en présence d’une base comme l’hydrure de sodium (NaH).

Principaux produits

Oxydation : Dérivés quinoniques.

Réduction : Dérivés aminosubstitués.

Substitution : Divers composés aromatiques substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Le 7-(4-hydroxy-3-nitrophényl)-N-(2-méthoxyphényl)-5-méthyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique ou modulateur des récepteurs.

Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses activités anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés chimiques spécifiques.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

Drug Development: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Biological Probes: Utilized in the development of probes for studying biological processes at the molecular level.

Industry

Polymer Science: Incorporated into polymers to enhance their thermal stability or mechanical properties.

Agriculture: Potential use as a pesticide or herbicide due to its bioactive functional groups.

Mécanisme D'action

Le mécanisme d’action du 7-(4-hydroxy-3-nitrophényl)-N-(2-méthoxyphényl)-5-méthyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les groupes hydroxy et nitro jouent un rôle crucial dans son affinité de liaison et sa spécificité. Les voies impliquées peuvent inclure l’inhibition de l’activité enzymatique ou la modulation des voies de transduction du signal.

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de tétrazolo[1,5-a]pyrimidine : Composés ayant des structures de base similaires mais des substituants différents.

Composés aromatiques hydroxysubstitués : Composés comportant des groupes hydroxy sur des cycles aromatiques.

Composés aromatiques nitrosubstitués : Composés comportant des groupes nitro sur des cycles aromatiques.

Unicité

Le 7-(4-hydroxy-3-nitrophényl)-N-(2-méthoxyphényl)-5-méthyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide est unique en raison de sa combinaison de substituants, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence de groupes hydroxy et nitro à la fois sur le cycle aromatique, ainsi que le noyau de tétrazolo[1,5-a]pyrimidine, en font un composé polyvalent pour diverses applications.

Propriétés

Formule moléculaire |

C19H17N7O5 |

|---|---|

Poids moléculaire |

423.4 g/mol |

Nom IUPAC |

7-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C19H17N7O5/c1-10-16(18(28)21-12-5-3-4-6-15(12)31-2)17(25-19(20-10)22-23-24-25)11-7-8-14(27)13(9-11)26(29)30/h3-9,17,27H,1-2H3,(H,21,28)(H,20,22,24) |

Clé InChI |

JWEMRJPDJWWPNW-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)NC4=CC=CC=C4OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11594057.png)

![1-[4-(4-Dimethylamino-phenyl)-1-phenyl-5-thiophen-2-yl-4,5-dihydro-1H-[1,2,4]triazol-3-yl]-ethanone](/img/structure/B11594065.png)

![3-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11594071.png)

![(5E)-5-(3-bromobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594074.png)

![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594078.png)

![(5Z)-5-(4-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594083.png)

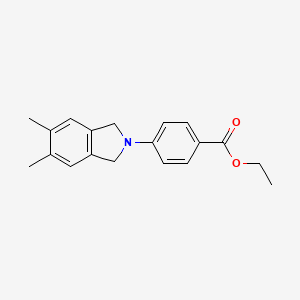

![2-(4-Methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11594103.png)

![propan-2-yl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11594109.png)

![9-bromo-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11594121.png)

![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B11594129.png)

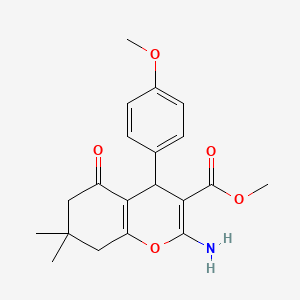

![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594140.png)